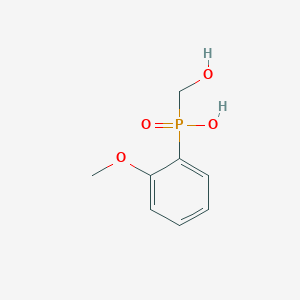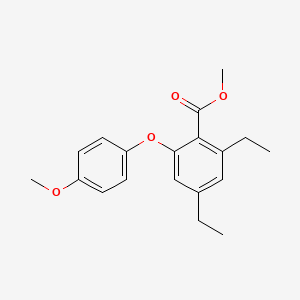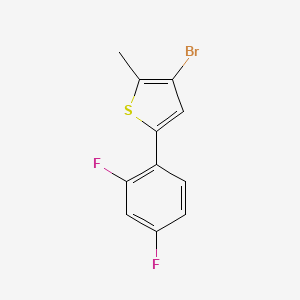
3-Bromo-5-(2,4-difluorophenyl)-2-methylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(2,4-difluorophenyl)-2-methylthiophene is a halogenated aromatic thiophene derivative. This compound is characterized by the presence of a bromine atom, a methyl group, and a difluorophenyl group attached to the thiophene ring. Thiophenes are sulfur-containing heterocyclic compounds known for their stability and unique electronic properties, making them valuable in various chemical applications.
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Cross-Coupling Reaction: This method involves the coupling of 2,4-difluorophenylboronic acid with 3-bromo-2-methylthiophene in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions and is highly efficient for forming carbon-carbon bonds.
Direct Halogenation: Bromination of 2-methylthiophene followed by subsequent introduction of the difluorophenyl group through electrophilic aromatic substitution can also be employed.
Industrial Production Methods: The industrial production of this compound often involves large-scale Suzuki-Miyaura cross-coupling reactions due to their scalability and efficiency. Continuous flow reactors and optimized catalyst systems are used to enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction of the bromine atom can yield the corresponding thiol or thioether derivatives.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are employed.
Substitution: Electrophilic substitution often uses strong acids or Lewis acids, while nucleophilic substitution may involve strong bases.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from the oxidation of the thiophene ring.
Thiols and Thioethers: Produced through the reduction of the bromine atom.
Substituted Thiophenes: Various substituted thiophenes can be synthesized through substitution reactions.
Scientific Research Applications
3-Bromo-5-(2,4-difluorophenyl)-2-methylthiophene has found applications in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is used in the development of new therapeutic agents, particularly in the design of drugs targeting specific biological pathways.
Industry: Its unique electronic properties make it valuable in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which 3-Bromo-5-(2,4-difluorophenyl)-2-methylthiophene exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
3-Bromo-2-methylthiophene: Lacks the difluorophenyl group.
5-(2,4-Difluorophenyl)-2-methylthiophene: Lacks the bromine atom.
3-Bromo-5-(2-fluorophenyl)-2-methylthiophene: Has a monofluorophenyl group instead of difluorophenyl.
Uniqueness: 3-Bromo-5-(2,4-difluorophenyl)-2-methylthiophene is unique due to the presence of both bromine and difluorophenyl groups, which confer distinct chemical and physical properties compared to its similar counterparts
Properties
CAS No. |
920986-54-5 |
|---|---|
Molecular Formula |
C11H7BrF2S |
Molecular Weight |
289.14 g/mol |
IUPAC Name |
3-bromo-5-(2,4-difluorophenyl)-2-methylthiophene |
InChI |
InChI=1S/C11H7BrF2S/c1-6-9(12)5-11(15-6)8-3-2-7(13)4-10(8)14/h2-5H,1H3 |
InChI Key |
BSLKTICKQPRZSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C2=C(C=C(C=C2)F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Dimethyl-3-[2-(2-methyl-1-benzothiophen-3-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B15172093.png)
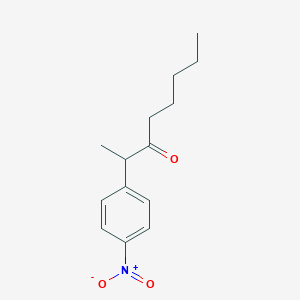

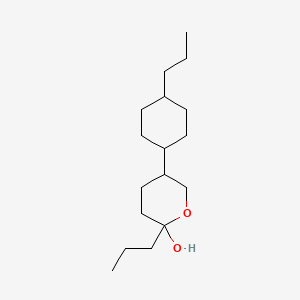
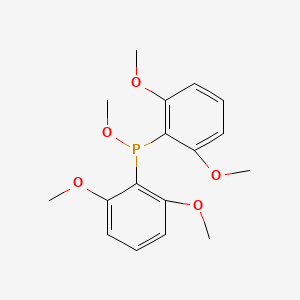

![tert-Butyl ((3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)carbamate](/img/structure/B15172145.png)
![1,1'-{[3-(Dimethylamino)-2,2-dimethylpropyl]azanediyl}di(propan-2-ol)](/img/structure/B15172151.png)
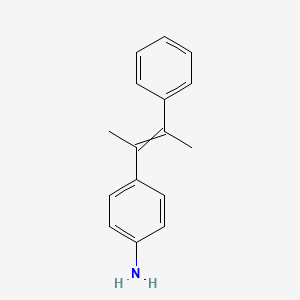
![1,3,4-Oxadiazole-2-carboxylic acid, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-, methyl ester](/img/structure/B15172159.png)
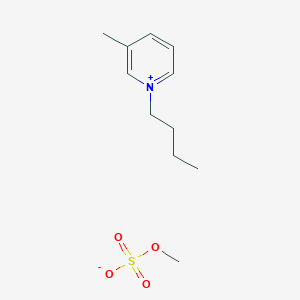
![{1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-5-yl}methanol](/img/structure/B15172161.png)
